2-Bromo-3',5'-dichloropropiophenone
Description
Chemical Significance within the Halogenated Propiophenone (B1677668) Class
Halogenated organic compounds, particularly ketones like propiophenones, are crucial building blocks in organic synthesis. nih.gov The presence of halogen atoms significantly influences the electronic properties and reactivity of the molecule. In the case of propiophenones, a bromine atom at the α-position creates a highly reactive electrophilic center, making it susceptible to nucleophilic substitution reactions. This feature is fundamental for constructing more complex molecular architectures.
The chlorine atoms on the phenyl ring further modify the molecule's reactivity and physical properties. They are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the carbonyl group. This di-chloro substitution pattern is instrumental in the synthesis of specialized molecules where precise electronic and steric properties are required.
The broader class of halogenated propiophenones serves extensively as intermediates in the synthesis of pharmaceuticals and agrochemicals. fishersci.cachemimpex.com For instance, the related compound 2-Bromo-3'-chloropropiophenone is a known intermediate and a monitored impurity in the synthesis of bupropion, a widely used antidepressant. chemicalbook.com The study of such analogues provides a framework for understanding the potential synthetic routes and applications where 2-Bromo-3',5'-dichloropropiophenone might be employed. The unique di-chloro substitution pattern of this compound compared to its mono-chloro counterpart suggests it could be a precursor for a different set of target molecules, potentially with altered biological activities or material properties.
Research Trajectory and Scope of Investigation
The research trajectory for this compound appears to be in its nascent stages, with its primary identification being that of a chemical intermediate. clearsynth.com The scope of investigation for a compound at this stage typically involves several key areas:
Development of Synthesis and Purification Methods: A primary research focus would be to establish efficient and scalable methods for its synthesis. This involves exploring different brominating and acylation strategies to optimize yield and purity. Investigations would likely draw upon established methods for similar halogenated ketones, such as the α-bromination of a corresponding propiophenone precursor using agents like N-bromosuccinimide (NBS) or molecular bromine.
Exploration of Synthetic Utility: Given its structure, a significant area of research would be its use as a building block in synthetic chemistry. The reactive α-bromo ketone moiety is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. Research would likely explore its reactions with various nucleophiles to synthesize a library of new compounds. These new molecules could then be screened for potential applications.
Investigation as a Pharmaceutical Precursor: Following the precedent set by similar halogenated propiophenones, a major research avenue would be its use in medicinal chemistry. chemicalbook.com The 3',5'-dichlorophenyl group is a feature present in various biologically active molecules. Therefore, this compound is a logical starting material for the synthesis of novel pharmaceutical candidates. For example, it is listed as a related compound or intermediate for the synthesis of other complex molecules, such as 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride. pharmaffiliates.com
Material Science Applications: Halogenated aromatic compounds are also used in the development of functional materials, including polymers and coatings, due to the way halogens can enhance properties like flame retardancy and durability. chemimpex.com Future investigations could explore the incorporation of the this compound scaffold into larger polymeric structures to create new materials with specialized characteristics.
Currently, this compound is primarily available from specialty chemical suppliers, indicating its use in research and development rather than large-scale industrial production. clearsynth.com
An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of strategic approaches, from direct precursor modification to more complex convergent syntheses. This article explores the key chemical pathways, focusing on bromination strategies, convergent methods, and the critical aspect of stereochemical control.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-7(11)4-8(12)3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIPVINPPLXVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 2 Bromo 3 ,5 Dichloropropiophenone
The synthesis of 2-Bromo-3',5'-dichloropropiophenone, a valuable intermediate in organic synthesis, can be achieved through several distinct routes. The most common approach involves the direct bromination of a propiophenone (B1677668) precursor, while alternative strategies build the core molecular framework through convergent methods.
Reaction Chemistry and Mechanistic Studies of 2 Bromo 3 ,5 Dichloropropiophenone
Nucleophilic Displacement Reactions of the Bromine Atom
The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) is a pivotal feature of 2-Bromo-3',5'-dichloropropiophenone's reactivity. This α-bromo ketone structure is highly susceptible to nucleophilic attack.
Substitution Reactions at the α-Carbon Position
The bromine atom significantly enhances the electrophilicity of the α-carbon, making it a prime site for nucleophilic substitution reactions. fiveable.me This reactivity stems from the electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom itself. These reactions typically proceed via a direct displacement mechanism, consistent with an SN2 pathway. SN1 type reactions are generally unfavorable for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position. jove.com
A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. It is important to select nucleophiles that are not strongly basic, as the use of strong bases can lead to competing side reactions, such as the formation of α-haloenolate ions. jove.com
Table 1: Examples of Potential Nucleophilic Substitution Reactions at the α-Carbon
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy ketone |
| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Methoxy ketone |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acetoxy ketone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Phenylthio ketone |
| Amine | Ammonia (NH₃) | α-Amino ketone |
| Cyanide | Sodium Cyanide (NaCN) | α-Cyano ketone |
The mechanism involves the backside attack of the nucleophile on the α-carbon, leading to a transition state where the nucleophile is forming a bond as the carbon-bromine bond is breaking. This process results in the inversion of stereochemistry if the α-carbon is a chiral center.
Aromatic Ring Substitution Reactions
The aromatic ring of this compound is a 1,3,5-trisubstituted benzene (B151609) derivative. The reactivity of this ring towards further substitution is governed by the directing effects of the existing substituents: two chlorine atoms and a propiophenone (B1677668) group. All three are deactivating groups, meaning they withdraw electron density from the ring and make it less reactive towards electrophilic aromatic substitution than benzene itself. libretexts.orgminia.edu.eg
The chlorine atoms are weakly deactivating but are ortho-, para-directors. libretexts.orgminia.edu.eg The propiophenone group, containing a carbonyl bonded directly to the ring, is a meta-director. minia.edu.eg The directing influences of these groups are as follows:
The chlorine at C-3' directs incoming electrophiles to the C-2', C-4', and C-6' positions.
The chlorine at C-5' directs incoming electrophiles to the C-4' and C-6' positions.
The propiophenone group at C-1' directs incoming electrophiles to the C-3' and C-5' positions, which are already occupied.
Considering these effects, the most likely positions for an incoming electrophile (E+) are the C-2', C-4', and C-6' positions. The reaction is generally slow due to the cumulative deactivating effect of the three substituents.
| 6' | Ortho | Ortho | Favorable |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.com
Carbonyl Group Reactivity and Transformations
The ketone's carbonyl group is another center of reactivity, characterized by a polarized carbon-oxygen double bond where the carbon is electrophilic and the oxygen is nucleophilic.
Reduction and Oxidation Pathways
Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common transformation achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.comchemguide.co.uk A subsequent workup with a proton source (like water or a mild acid) protonates the resulting alkoxide anion to yield the final alcohol product, 1-(3',5'-dichlorophenyl)-2-bromopropan-1-ol. libretexts.org
Table 3: Common Reagents for Ketone Reduction
| Reagent | Formula | Reactivity | Solvent |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild, Selective | Alcohols, Water |
Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, but this is typically not a synthetically useful transformation for this substrate.
Condensation Reactions Involving the Ketone Moiety
Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate (the nucleophile) with a carbonyl compound (the electrophile). srmist.edu.inwikipedia.org In the case of this compound, the α-carbon is substituted with a bromine atom and a methyl group, but there are no hydrogens on the other side of the carbonyl (the aromatic ring). This means the compound is non-enolizable and cannot act as the nucleophilic enolate component in a base-catalyzed aldol reaction.
However, it can act as an excellent electrophilic acceptor in what is known as a Claisen-Schmidt condensation (a type of crossed aldol reaction). srmist.edu.in In this reaction, a non-enolizable ketone or aldehyde reacts with an enolizable carbonyl compound in the presence of a base. wikipedia.orgorganicchemistrytutor.com For example, this compound could react with a ketone like acetone, which would first be deprotonated by a base (e.g., NaOH) to form an enolate. This enolate would then attack the carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate can then undergo dehydration to form a conjugated α,β-unsaturated ketone.
Metal-Catalyzed Transformations
The C-Br bond at the α-position and the C-Cl bonds on the aromatic ring allow this compound to participate in various metal-catalyzed transformations, which are powerful tools for forming new carbon-carbon bonds.
One classic example involving α-halo carbonyls is the Reformatsky reaction . This reaction uses metallic zinc to condense aldehydes or ketones with α-halo esters, and the principle can be extended to α-halo ketones. wikipedia.orglibretexts.org The zinc metal inserts into the carbon-bromine bond via oxidative addition to form an organozinc reagent, often called a Reformatsky enolate. nrochemistry.combyjus.com This enolate is less reactive than Grignard or organolithium reagents, making it compatible with the ketone functional group. wikipedia.orglibretexts.org If reacted with an external aldehyde or ketone, this zinc enolate would add to the carbonyl, forming a β-hydroxy ketone after an acidic workup. testbook.com
More modern methods involve transition metal-catalyzed cross-coupling reactions . The α-bromo position is particularly suitable for such reactions. Catalysts based on palladium, nickel, or cobalt can couple α-bromoketones with a variety of organometallic reagents (containing zinc, boron, tin, etc.) to form α-substituted ketones. acs.orgnih.govnih.gov For example, a Negishi coupling could be employed, where an organozinc reagent (Ar-ZnX) reacts with the α-bromoketone in the presence of a nickel or palladium catalyst. nih.gov
The general catalytic cycle for these reactions involves three key steps: youtube.com
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond.
Transmetalation: The organic group from the organometallic reagent is transferred to the metal catalyst center.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst. youtube.com
While the C-Cl bonds on the aromatic ring are generally less reactive in such cross-coupling reactions than C-Br or C-I bonds, they can also be activated for coupling under specific catalytic conditions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While specific studies on the cross-coupling reactions of this compound are not extensively documented in publicly available literature, its structure suggests that it can participate in various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond at the α-position of the ketone is expected to be significantly different from that of the C-Cl bonds on the aromatic ring. Generally, the α-bromo ketone moiety is more susceptible to nucleophilic attack and oxidative addition to a low-valent metal catalyst than the aryl chlorides.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction would likely proceed at the α-bromo position to form a new carbon-carbon bond, leading to the corresponding α-aryl-3',5'-dichloropropiophenone. The choice of catalyst, ligand, base, and solvent would be crucial to ensure selective reaction at the α-position without affecting the aryl chloride bonds.
Heck Reaction: In a Heck reaction, the α-bromo position of this compound could react with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the α-position, leading to a more complex propiophenone derivative.
Sonogashira Coupling: The Sonogashira reaction would involve the coupling of the α-bromo position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would introduce an alkynyl group at the α-position of the propiophenone.
Below is a hypothetical data table illustrating potential conditions for these reactions, based on general procedures for α-bromo ketones.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-phenyl-1-(3,5-dichlorophenyl)propan-1-one |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-(3,5-dichlorophenyl)-2-phenylpropan-1-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-(3,5-dichlorophenyl)-4-phenylbut-3-yn-1-one |
Catalytic Hydrogenation Studies
Catalytic hydrogenation of this compound can lead to several products depending on the reaction conditions, including the catalyst, solvent, temperature, and pressure. The primary sites for reduction are the ketone carbonyl group and the carbon-bromine bond. The dichlorinated aromatic ring is generally more resistant to hydrogenation and requires harsh conditions to be reduced. libretexts.org
Under mild conditions, using a catalyst such as palladium on carbon (Pd/C), it is possible to selectively reduce the carbonyl group to a hydroxyl group, yielding 1-(3,5-dichlorophenyl)-2-bromopropan-1-ol. nih.gov More vigorous conditions, or the use of specific catalysts, could lead to the hydrogenolysis of the C-Br bond, resulting in 3',5'-dichloropropiophenone. A complete reduction of both the carbonyl group and the C-Br bond would yield 1-(3,5-dichlorophenyl)propan-1-ol.
| Catalyst | Conditions | Primary Product |
| Pd/C, H₂ (1 atm) | Room Temperature, Ethanol | 1-(3,5-dichlorophenyl)-2-bromopropan-1-ol |
| Raney Nickel, H₂ | Elevated Temperature and Pressure | 1-(3,5-dichlorophenyl)propan-1-ol |
| Pd/C, H₂ with base | Room Temperature, Methanol (B129727) | 3',5'-dichloropropiophenone |
Radical Reaction Pathways, including Radical Anion Nucleophilic Substitution
The α-bromo ketone functionality in this compound makes it susceptible to radical reactions. These reactions can be initiated by light, heat, or a radical initiator. ump.edu.my One important radical pathway is the formation of an α-keto radical through the homolytic cleavage of the C-Br bond. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated systems.
Radical anion nucleophilic substitution (SRN1) is another plausible pathway, particularly in the presence of a good electron donor and a suitable nucleophile. The reaction would be initiated by the formation of a radical anion of this compound. This radical anion could then fragment to lose a bromide ion, forming an α-keto radical, which then reacts with a nucleophile.
Rearrangement Reactions Involving the Propiophenone Skeleton
The structure of this compound is amenable to certain rearrangement reactions, most notably the Favorskii rearrangement. This reaction occurs when α-halo ketones are treated with a base, such as a hydroxide or an alkoxide. wikipedia.orgpurechemistry.org The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by the base. wikipedia.org
In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid derivative. The exact structure of the product would depend on the regioselectivity of the ring-opening of the cyclopropanone intermediate.
Hypothetical Favorskii Rearrangement of this compound
| Reagent | Conditions | Expected Product |
| NaOH, H₂O | Heat | 2-(3,5-dichlorophenyl)propanoic acid |
| NaOMe, MeOH | Reflux | Methyl 2-(3,5-dichlorophenyl)propanoate |
Investigations into Reaction Kinetics and Thermodynamic Profiles
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon and the α-carbon, potentially accelerating the rate of nucleophilic attack at these positions. Kinetic studies would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy.
Thermodynamic profiles of these reactions would provide information about the relative stability of reactants, intermediates, and products. For instance, the thermodynamic favorability of a Favorskii rearrangement would depend on the stability of the final carboxylate or ester product compared to the starting α-bromo ketone.
Synthesis and Exploration of Novel Derivatives and Analogs of 2 Bromo 3 ,5 Dichloropropiophenone
Design Principles for Structural Modification and Derivatization
The structural modification of 2-bromo-3',5'-dichloropropiophenone is guided by established principles of medicinal and synthetic chemistry aimed at systematically altering its physicochemical and reactive properties. The core design strategy involves recognizing the three primary reactive centers of the molecule: the aromatic ring, the α-carbon, and the ketone group.
Key design principles include:
Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with other groups that have similar steric or electronic characteristics to enhance desired properties while minimizing undesirable ones. For example, one of the chlorine atoms on the phenyl ring could be replaced with a trifluoromethyl group to alter lipophilicity and electronic character.
Introduction of Functional Groups: Appending new functional groups can introduce new chemical handles for further reactions, alter solubility, or create new interaction points. For example, converting the ketone to a hydroxyl group introduces hydrogen bonding capabilities.
Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation, which can be crucial for understanding its interaction with other molecules or catalysts.
These principles allow for the rational design of new derivatives to fine-tune the molecule's characteristics for specific applications in chemical synthesis and materials science.
Functionalization at Aromatic Ring Positions (3' and 5')
The 3',5'-dichlorophenyl ring of the parent compound is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the propiophenone (B1677668) side chain. This electronic character dictates the feasible strategies for its functionalization.
Standard electrophilic aromatic substitution reactions are generally difficult on such a deactivated ring. minia.edu.eg Therefore, modern cross-coupling reactions are the preferred methods for modifying the aromatic core. Palladium-catalyzed reactions, in particular, have proven effective for forming new carbon-carbon and carbon-heteroatom bonds on aryl chloride substrates. nih.gov
Potential functionalization reactions include:
Suzuki-Miyaura Coupling: This reaction can be used to couple the aryl chloride positions with boronic acids or esters, introducing new alkyl, alkenyl, or aryl groups. This is a robust method for creating C-C bonds. researchgate.net
Stille Coupling: Involving the reaction with organotin compounds, Stille coupling is another effective method for forming C-C bonds and is known for its tolerance of a wide variety of functional groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chlorides with various primary or secondary amines.
Sonogashira Coupling: This method introduces alkyne functionalities by coupling the aryl chloride with a terminal alkyne.
The symmetrical nature of the 3',5'-dichloro substitution means that initial monosubstitution will occur at either equivalent position. Achieving selective disubstitution with two different groups would require a multi-step process with careful control of reaction conditions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Functional Group |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | Aryl, Alkyl, Alkenyl |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Aryl, Alkyl, Vinyl |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Ligand (e.g., BINAP) | C-N | Amine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (sp) | Alkyne |
Derivatization at the α-Carbon and Ketone Moiety
The aliphatic portion of this compound contains two highly reactive sites: the bromine-bearing α-carbon and the carbonyl group.
α-Carbon Derivatization: The bromine atom at the α-position to the carbonyl group makes this carbon an excellent electrophile for SN2 reactions. libretexts.org The electron-withdrawing nature of the adjacent ketone enhances the reactivity of the C-Br bond towards nucleophilic attack. nih.gov This site is a primary target for introducing a wide variety of substituents. Less basic nucleophiles are generally preferred to avoid competing elimination reactions or the formation of α-haloenolate ions. jove.com
Common nucleophilic substitution reactions include:
Amination: Reaction with primary or secondary amines yields α-amino ketones.
Alkoxylation/Hydroxylation: Reaction with alcohols or water can produce α-alkoxy or α-hydroxy ketones.
Thiolation: Reaction with thiols results in the formation of α-thio ketones.
Cyanation: Using a cyanide source, such as sodium cyanide, introduces a nitrile group.
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives. wikipedia.org
| Nucleophile | Reagent Example | Resulting α-Substituent | Product Class |
|---|---|---|---|
| Amine | R₂NH (e.g., Piperidine) | -NR₂ | α-Amino Ketone |
| Alkoxide | RO⁻ (e.g., NaOCH₃) | -OR | α-Alkoxy Ketone |
| Thiolate | RS⁻ (e.g., NaSPh) | -SR | α-Thio Ketone |
| Cyanide | NaCN | -CN | α-Cyano Ketone |
| Azide | NaN₃ | -N₃ | α-Azido Ketone |
Ketone Moiety Derivatization: The carbonyl group itself is a hub for chemical transformations. Standard ketone chemistry can be applied to create a range of derivatives:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted directly to a secondary amine.
Formation of Imines and Hydrazones: Reaction with primary amines or hydrazines can yield the corresponding imines or hydrazones, which can be stable products or intermediates for further synthesis. researchgate.net
Wittig Reaction: This reaction converts the ketone into an alkene.
Studies on Structure-Reactivity Relationships in Derived Compounds
While specific comprehensive studies on the structure-reactivity of this compound derivatives are not widely published, valuable insights can be drawn from research on analogous substituted propiophenone and cathinone structures. These studies demonstrate clear relationships between specific structural modifications and the resulting chemical or biological properties.
For instance, in studies of α-pyrrolidinophenones, a class of compounds structurally related to derivatives of this compound, clear SAR trends have been established. Modifications to both the aromatic ring and the alkyl chain significantly impact their interaction with monoamine transporters. nih.gov
Key observations from related compound series include:
Effect of Aromatic Substitution: The position and electronic nature of substituents on the phenyl ring can drastically alter activity. For example, adding a 4-methyl group to α-pyrrolidinopropiophenone (α-PPP) had little effect on its potency, whereas adding a 4-methoxy group to a longer-chain analog decreased its potency significantly. nih.gov This suggests that both steric and electronic factors on the aromatic ring are critical determinants of a derivative's properties.
Effect of α-Alkyl Chain Length: Increasing the length of the alkyl chain (the "propio" part of propiophenone) often correlates with changes in properties like binding affinity. In the α-pyrrolidinophenone series, increasing the carbon chain length generally led to an increased affinity for certain transporters. nih.gov
Effect of α-Carbon Substitution: The nature of the group at the α-carbon (introduced via substitution of the bromine) is paramount. Replacing the bromine with different amine-containing groups, for example, creates a new class of compounds with distinct properties. The steric bulk and basicity of the amine directly influence how the molecule interacts with its environment.
These findings from analogous systems underscore the principle that systematic derivatization at the aromatic ring and the α-carbon of the this compound scaffold would likely yield a diverse library of compounds with a wide spectrum of reactivities and properties.
| Structural Modification | Example Change | Observed Effect on Transporter Affinity/Potency |
|---|---|---|
| Increase α-Alkyl Chain Length | Propiophenone → Valerophenone | Generally increased affinity and potency |
| Add 4-Methyl to Phenyl Ring | α-PPP → 4-MePPP | No significant effect on affinity or potency |
| Add 4-Methoxy to Phenyl Ring | α-PVP → 4-MeO-α-PVP | Decreased affinity and potency |
| Replace Phenyl with Thiophene | α-PVP → α-PVT | Decreased affinity and potency |
Advanced Analytical and Spectroscopic Characterization in Research of 2 Bromo 3 ,5 Dichloropropiophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-Bromo-3',5'-dichloropropiophenone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecule's framework.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the brominated alpha-carbon, the methyl carbon, and the carbons of the aromatic ring. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, often around 190-200 ppm. The carbon atom attached to the bromine (C-Br) would appear at approximately 40-50 ppm. For instance, in 2-bromo-1-(3-fluorophenyl)propan-1-one, the carbonyl carbon appears around 195 ppm and the brominated α-carbon is near 40 ppm. The aromatic carbons would have chemical shifts in the typical range of 120-140 ppm, with the carbons directly attached to chlorine atoms showing characteristic shifts.
A hypothetical ¹³C NMR data table for this compound is presented below based on known data for similar structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C-Br | ~42 |
| CH₃ | ~21 |
| C1' (C-C=O) | ~138 |
| C2'/C6' | ~129 |
| C3'/C5' (C-Cl) | ~135 |
| C4' | ~133 |
This table is interactive. Click on the headers to sort.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₇BrCl₂O), the molecular weight is 281.96 g/mol . pharmaffiliates.comindiamart.com
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for any fragment containing these halogen atoms, which is a definitive indicator of their presence. docbrown.info
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways. Common fragmentation pathways for α-bromo ketones include the loss of the bromine atom and cleavage at the carbonyl group. Key expected fragments for this compound would include:
[M-Br]⁺: Loss of the bromine radical.
[C₇H₄Cl₂O]⁺: A fragment corresponding to the 3,5-dichlorobenzoyl cation.
[C₆H₃Cl₂]⁺: Loss of the carbonyl group from the benzoyl fragment.
A predicted fragmentation data table is provided below.
| m/z | Proposed Fragment | Notes |
| 279/281/283/285 | [C₉H₇BrCl₂O]⁺ | Molecular ion peak cluster |
| 201/203/205 | [C₉H₇Cl₂O]⁺ | Loss of Br |
| 173/175/177 | [C₇H₄Cl₂O]⁺ | 3,5-Dichlorobenzoyl cation |
| 145/147 | [C₆H₃Cl₂]⁺ | 3,5-Dichlorophenyl cation |
This table is interactive. Click on the headers to sort.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing in the range of 1680-1700 cm⁻¹. Another key diagnostic absorption would be the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, generally around 500-600 cm⁻¹. Aromatic C-H and C-C stretching vibrations would also be present. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The propiophenone (B1677668) structure contains a benzene (B151609) ring conjugated with a carbonyl group, which gives rise to characteristic UV absorptions. youtube.com Halogenated tetraazaperopyrenes have been studied to understand the influence of halogens on their UV-vis spectra. nih.gov The spectrum of this compound would be expected to show absorptions related to π → π* and n → π* transitions. The presence of chlorine atoms on the phenyl ring may cause a slight shift in the absorption maxima compared to the unsubstituted propiophenone. Increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. youtube.com
A table of expected IR absorption bands is shown below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 |
| Carbonyl (C=O) Stretch | ~1690 |
| Aromatic C=C Stretch | ~1600, 1475 |
| C-Br Stretch | ~600-500 |
| C-Cl Stretch | ~800-600 |
This table is interactive. Click on the headers to sort.
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. While no specific crystal structure for this compound is publicly available, the methodology would be applicable if suitable crystals could be grown. The analysis of a related brominated heterocyclic compound demonstrated the power of this technique in confirming molecular structure and understanding intermolecular interactions in the solid state. researchgate.net For this compound, X-ray crystallography would confirm the substitution pattern on the phenyl ring and the conformation of the propiophenone side chain.
Chromatographic Techniques for Purity Assessment and Separation Studies
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for the analysis of non-volatile organic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid for better peak shape, would likely provide good separation. sielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities. This method is also scalable for preparative separations to isolate pure compound. sielc.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a ketone, is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. swgdrug.orgnih.gov A non-polar or medium-polarity capillary column would be appropriate for the separation. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would confirm its identity.
Computational and Theoretical Chemistry Studies of 2 Bromo 3 ,5 Dichloropropiophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of organic molecules. For 2-bromo-3',5'-dichloropropiophenone, DFT calculations would be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
These calculations would also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative oxygen, chlorine, and bromine atoms would create regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule |
Note: These values are hypothetical and would require specific DFT calculations to be confirmed.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or reduction, computational methods can map out the entire reaction pathway. This involves identifying transition states, which are the highest energy points along the reaction coordinate, and intermediates.
By calculating the activation energies associated with different possible pathways, researchers can predict the most favorable reaction mechanism. For instance, in a substitution reaction at the α-carbon bearing the bromine atom, computational models could determine whether the reaction proceeds via an SN1 or SN2 mechanism by analyzing the energetics of the respective transition states and intermediates.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be used to explore its conformational landscape. The molecule possesses rotational freedom around several single bonds, and MD simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can be used to study intermolecular interactions in different environments, such as in a solvent or in the solid state. These simulations can reveal how the molecule interacts with surrounding molecules through forces like van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the chlorine and bromine atoms.
In Silico Studies of Molecular Interactions in Chemical Systems (e.g., Molecular Docking for Intermediate Binding Profiles)
In silico techniques like molecular docking are crucial for understanding how a molecule might interact with a biological target or a catalyst. Although this compound is primarily an intermediate, molecular docking could be used to study its binding profile with enzymes that might metabolize it or with the active site of a catalyst used in its synthesis or subsequent reactions.
The docking process predicts the preferred binding orientation of the molecule within a target's binding site and estimates the binding affinity. This information can be valuable for predicting potential biological activity or for designing more efficient catalytic systems. For instance, studies on similar α,β-unsaturated carbonyl compounds have utilized molecular docking to predict their binding affinity with various protein targets. nih.govresearchgate.net
Retrosynthetic Analysis through Computational Tools
Computational tools are increasingly being used to aid in retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials. While traditional retrosynthesis relies on the chemist's knowledge, computational algorithms can suggest novel and efficient synthetic routes.
For this compound, a retrosynthetic analysis would likely disconnect the C-Br bond and the C-C bond of the propiophenone (B1677668) backbone. Computational tools could assist in identifying the most viable synthons and the corresponding synthetic reactions, potentially uncovering more efficient or environmentally friendly synthetic pathways. For example, a common disconnection for propiophenones would involve a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with propanoyl chloride, followed by α-bromination.
Role of 2 Bromo 3 ,5 Dichloropropiophenone As a Key Intermediate in Complex Chemical Synthesis
Intermediate in Synthetic Pathways to Pharmaceutical Building Blocks
The primary documented application of 2-Bromo-3',5'-dichloropropiophenone is in the field of pharmaceutical synthesis, where it functions as a critical precursor to advanced intermediates. Its chemical reactivity is centered around the bromine atom at the alpha position to the carbonyl group, which is a good leaving group in nucleophilic substitution reactions.
The most notable use of this compound is in the synthesis of 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride . pharmaffiliates.com This synthesis is achieved by reacting this compound with tert-butylamine. The resulting compound is a significant pharmaceutical intermediate, specifically identified as a 5-chloro substituted analogue of Bupropion. indiamart.com Bupropion is a widely used medication for treating depression and as a smoking cessation aid. The synthesis of this analogue is crucial for research into new pharmacotherapies, including treatments for substance abuse. indiamart.com
Table 1: Synthesis of a Key Pharmaceutical Building Block
| Starting Material | Reagent | Resulting Intermediate | Application/Significance |
| This compound | tert-Butylamine | 2-(tert-Butylamino)-3',5'-dichloropropiophenone | Precursor to a 5-chloro analogue of Bupropion, used in pharmaceutical research and development. pharmaffiliates.comindiamart.com |
Application in the Synthesis of Agrochemical Precursors
While halogenated propiophenones as a class are utilized in the synthesis of various agrochemicals, specific, documented applications of this compound in the synthesis of agrochemical precursors are not extensively reported in publicly available scientific literature and patent databases. The potential for its use exists due to the reactivity of its functional groups, which could be leveraged to create novel pesticides or herbicides. However, detailed synthetic pathways originating from this specific compound for agrochemical purposes are not established in the reviewed sources.
Contribution to the Synthesis of Specialty Chemicals and Materials (e.g., Dyes, Organic Photovoltaic Components, Fluorescent Probes)
This compound is classified as a fine chemical intermediate, suggesting its potential utility in a range of specialized applications. pharmaffiliates.comindiamart.com However, its specific contribution to the synthesis of materials such as dyes, organic photovoltaic (OPV) components, or fluorescent probes is not well-documented in the available literature.
Chemical suppliers may list it under broad categories that include dye intermediates, but direct evidence linking it as a precursor to specific dyes is absent. a2bchem.com Similarly, no specific synthetic routes employing this compound for the creation of components for organic photovoltaics or as a foundational structure for fluorescent probes were identified in scientific and patent searches. Therefore, while its chemical structure is amenable to creating diverse functional molecules, its role in these particular high-tech material applications remains largely unexplored or is not publicly disclosed.
Emerging Research Avenues and Challenges for 2 Bromo 3 ,5 Dichloropropiophenone
Development of More Sustainable and Atom-Economical Synthetic Protocols
The traditional synthesis of α-bromoketones often involves the use of hazardous reagents like elemental bromine and generates significant waste, such as hydrogen bromide. mdpi.comgoogle.com Consequently, a major research thrust is the development of greener, more sustainable, and atom-economical synthetic routes to compounds like 2-Bromo-3',5'-dichloropropiophenone.
Sustainable Approaches:
Recent studies have explored several environmentally benign methods for the synthesis of α-bromoketones. These include:
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), have been successfully employed as recyclable reaction media for the bromination of ketones with N-bromosuccinimide (NBS). scirp.org This approach offers the advantage of easy product separation and reuse of the reaction medium.
Oxone® and Ammonium (B1175870) Bromide: A one-pot synthesis of α-bromoketones from secondary alcohols has been developed using the inexpensive, stable, and non-toxic combination of ammonium bromide and Oxone®. rsc.org This method proceeds through the oxidation of the alcohol to a ketone, followed by in-situ oxidative bromination.
Visible-Light-Induced Synthesis: Practical methods for synthesizing α-bromoketones from olefins under visible-light irradiation have been reported. researchgate.net These reactions can proceed under ambient conditions, sometimes without the need for an additional photocatalyst, offering a greener alternative to traditional methods. researchgate.net
Aqueous Media: The use of a bromide/bromate couple in an aqueous acidic medium at room temperature has been shown to be an effective and non-hazardous method for the oxidative esterification of aliphatic primary alcohols, a reaction type that can be conceptually extended to ketone bromination. researchgate.net
Atom-Economical Protocols:
Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. google.com For the synthesis of this compound, this means minimizing the formation of byproducts.
Catalytic Hydration of Haloalkynes: Gold-catalyzed hydration of haloalkynes represents an atom-economical route to α-halomethyl ketones. organic-chemistry.org This method avoids the use of a separate brominating agent and generates water as the only byproduct.
Table 1: Comparison of Sustainable Synthetic Protocols for α-Bromoketones
| Method | Reagents/Conditions | Advantages |
| Ionic Liquids | Ketone, NBS, Ionic Liquid (e.g., [bmim]PF6) | Recyclable reaction medium, high yields. scirp.org |
| Oxone®/NH4Br | Secondary alcohol, NH4Br, Oxone® | Uses cheap, non-toxic reagents; one-pot synthesis. rsc.org |
| Visible-Light | Olefin, Bromine source, Visible light | Green energy source, mild conditions. researchgate.net |
| Aqueous Bromide/Bromate | Olefin, KBr/KBrO3, Aqueous acid | Non-hazardous brominating agent. researchgate.net |
| Co-production | Ketone, Bromine, Alcohol/Epoxide, Water | High atom economy, co-produces valuable bromoalkanes. google.com |
| Catalytic Hydration | Haloalkyne, Au catalyst | Atom-economical, avoids brominating agents. organic-chemistry.org |
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the carbon-bromine bond and the carbonyl group in this compound makes it an ideal substrate for a variety of catalytic transformations. Research in this area is focused on developing novel catalytic systems that can achieve high efficiency, selectivity, and enantioselectivity.
Key Catalytic Systems:
Nickel/pybox Catalysis: A significant advancement is the use of a nickel/pybox catalyst for the enantioselective cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.gov This method allows for the stereoconvergent synthesis of α-aryl ketones with high enantiomeric excess under mild conditions. nih.gov This approach could be applied to this compound to generate chiral building blocks.
Iron-Based Catalysts: Iron(III) chloride and iron(III) bromide have been used as halogen sources with phenyliodonium (B1259483) diacetate as an oxidant for the efficient preparation of α-haloketones. researchgate.net Iron catalysts are attractive due to their low cost and low toxicity.
Hypervalent Iodine Catalysts: Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have been used to catalyze the oxidative hydrolysis of bromoalkenes to produce α-bromoketones. nih.gov This catalytic process offers an operationally simple method to access a diverse range of α-bromoketones. nih.gov
Copper-Catalyzed Reactions: Copper(II) triflate has been shown to catalyze the bromination of aryl ketones, affording α-bromoketones in good yields. mdpi.com
Table 2: Novel Catalytic Systems for α-Bromoketone Synthesis and Transformation
| Catalyst System | Reaction Type | Key Features |
| Nickel/pybox | Asymmetric α-arylation | Stereoconvergent, high enantioselectivity. nih.gov |
| Fe(III) Halides/Oxidant | α-Halogenation | Uses inexpensive and low-toxicity iron salts. researchgate.net |
| Hypervalent Iodine (HTIB) | Oxidative hydrolysis of bromoalkenes | Operationally simple, catalytic. nih.gov |
| Copper(II) Triflate | α-Bromination of aryl ketones | Efficient catalysis for bromination. mdpi.com |
Advanced Understanding of Reaction Dynamics and Selectivity
A deeper understanding of the reaction mechanisms of α-bromoketones like this compound is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools in this endeavor.
Mechanistic Insights from Computational Studies:
Addition vs. Substitution: DFT calculations on the reaction of α-bromoacetophenones with hydroxide (B78521) ion have revealed a fascinating mechanistic dichotomy. nih.gov The calculations showed the existence of a single transition state that can lead to either direct substitution at the α-carbon or addition to the carbonyl group. nih.gov The preferred pathway is dependent on the electronic nature of the substituents on the aromatic ring. nih.gov For this compound, the electron-withdrawing chlorine atoms would likely influence this balance.
Role of Non-Covalent Interactions: Quantum Fragment Along Reaction Pathway (QFARP) analysis has provided insights into the driving forces of nucleophilic substitution reactions of α-bromoacetophenone. up.ac.za These studies have shown that attractive interactions between the α-hydrogens and the incoming nucleophile play a significant role in the initial stages of the reaction. up.ac.za
Control of Regioselectivity: The presence of two enolizable protons in unsymmetrical ketones can lead to a mixture of regioisomers upon bromination. nih.gov Understanding the factors that control regioselectivity is a key challenge. Methods starting from different precursors, such as the oxidative hydrolysis of bromoalkenes, can offer a regiospecific route to desired α-bromoketones. nih.gov
Integration of High-Throughput Experimentation and Data Science in Chemical Research
The fields of high-throughput experimentation (HTE) and data science are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the extraction of meaningful insights from large datasets.
Applications in Research on this compound:
High-Throughput Screening (HTS): HTS techniques, often performed in 96-well or 1536-well plates, can be used to rapidly screen for optimal catalysts, solvents, and other reaction parameters for the synthesis and transformations of this compound. youtube.comnih.gov For instance, fluorescence-based assays have been developed for the high-throughput detection of ketones, which could be adapted for screening reactions that produce or consume this compound. nih.gov
Data-Driven Discovery: The vast amount of data generated from HTE can be analyzed using data science and machine learning algorithms to identify trends, predict reaction outcomes, and guide the design of new experiments. youtube.com This data-driven approach can accelerate the discovery of novel reactions and more efficient synthetic protocols for compounds like this compound.
Flow Chemistry: The combination of HTE with flow chemistry offers further advantages, such as improved reaction control, enhanced safety, and easier scalability. youtube.com Flow chemistry setups can be integrated with automated screening platforms to further accelerate the optimization of reactions involving this compound. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-3',5'-dichloropropiophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 3',5'-dichloropropiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Solvent choice (e.g., dichloromethane or acetic acid) and temperature (20–60°C) critically impact regioselectivity. For instance, NBS in CCl₄ at 40°C may reduce side reactions compared to Br₂ in acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to achieve >95% purity. Monitor reactions using TLC or GC-MS to track intermediates .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY), IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Key NMR signals include:
- ¹H NMR : Aromatic protons at δ 7.5–8.0 ppm (doublets for 3',5'-Cl substituents) and the methylene group adjacent to the ketone (δ 4.2–4.5 ppm, quartet).
- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm, bromine-adjacent carbon at δ 35–40 ppm.
IR should show C=O stretching at ~1700 cm⁻¹. HRMS (ESI+) should match the molecular ion [M+H]⁺ for C₉H₆BrCl₂O (theoretical m/z 295.88). Cross-validate with reference data from peer-reviewed journals or certified standards .
Q. What analytical methods are recommended for quantifying impurities in this compound batches?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities like unreacted dichloropropiophenone or over-brominated byproducts. Validate the method per ICH guidelines:
- Linearity : R² ≥ 0.995 over 50–150% of the target concentration.
- Precision : ≤2% RSD for repeatability.
- LOD/LOQ : ≤0.1% for major impurities. Compare against certified reference materials (e.g., Bupropion-related impurities) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. The bromine atom at the α-position to the ketone is highly susceptible to nucleophilic attack (e.g., by amines in aminolysis reactions). Solvent effects (polar vs. nonpolar) can be modeled using the conductor-like polarizable continuum model (CPCM). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis under varying conditions?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate variables (catalyst loading, temperature, solvent polarity). For example:
- Factorial Design : Test FeCl₃ (0.5–2.0 eq.) and NBS (1.0–1.5 eq.) at 30°C and 50°C.
- Response Surface Methodology : Optimize for maximum yield and purity.
Discrepancies may arise from trace moisture (hydrolyzes intermediates) or oxygen (promotes radical side reactions). Use inert atmosphere (N₂/Ar) and anhydrous solvents to improve reproducibility .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric assays (e.g., CYP2D6 inhibition with luciferin-IPA). Molecular docking (AutoDock Vina) can predict binding affinities to targets like monoamine oxidases. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells. Structural analogs (e.g., 3'-chloro derivatives) show moderate antimicrobial activity, suggesting SAR studies with MIC determinations against S. aureus or E. coli .
Q. What advanced chromatographic techniques separate enantiomers or diastereomers of this compound derivatives?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and ethanol/heptane mobile phase resolves enantiomers. For diastereomers (e.g., bromination at alternative positions), use ultra-performance liquid chromatography (UPLC) with a sub-2µm particle column for high resolution. Confirm configurations via X-ray crystallography or circular dichroism (CD) spectroscopy .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-reference data from certified sources (e.g., Pharmacopoeial standards) and replicate experiments under controlled conditions. Variations may arise from polymorphic forms or residual solvents (e.g., EtOAc in recrystallized samples). Use differential scanning calorimetry (DSC) to confirm melting points and dynamic vapor sorption (DVS) to assess hygroscopicity. Publish raw spectral data in open-access repositories to enhance transparency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
